molecular formula C6H5ClFNO2 B596034 3-Fluoropyridine-2-carboxylic Acid Hydrochloride CAS No. 1260890-41-2

3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Cat. No. B596034
M. Wt: 177.559
InChI Key: GNVUBIWUTPVIOY-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-carboxylic Acid is a chemical compound with the molecular formula C6H4FNO2 . It is also known as H61458-03 .


Synthesis Analysis

The synthesis of 3-Fluoropyridine-2-carboxylic Acid can be achieved from 3-Fluoropyridine and Carbon dioxide . The raw materials used in the synthesis include Nitrogen, Cupric acetate monohydrate, Ferrous sulfide, 3-Fluoropyridine, Hydrochloric acid, Acetic acid, Triethylenediamine, and n-Butyllithium .


Molecular Structure Analysis

The molecular structure of 3-Fluoropyridine-2-carboxylic Acid is represented by the SMILES notation OC(=O)C1=C(F)C=CC=N1 . The InChI Key for this compound is IRERRSXDWUCFIY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoropyridine-2-carboxylic Acid has a molecular weight of 141.1 . It has a melting point of 154°C . The compound is slightly soluble in water .

Safety And Hazards

3-Fluoropyridine-2-carboxylic Acid is classified under the GHS Signal Word: Warning . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of soap and water. If inhaled and breathing becomes difficult, move to fresh air and keep at rest in a comfortable position for breathing .

Future Directions

Fluoropyridines, including 3-Fluoropyridine-2-carboxylic Acid, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines are of special interest as potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

properties

IUPAC Name

3-fluoropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVUBIWUTPVIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridine-2-carboxylic Acid Hydrochloride

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